molecular formula C9H9NO B039768 3-Amino-1-indanone CAS No. 117291-44-8

3-Amino-1-indanone

Cat. No.: B039768
CAS No.: 117291-44-8
M. Wt: 147.17 g/mol
InChI Key: HNXHMCTUYDVMNC-UHFFFAOYSA-N
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Description

3-Amino-1-indanone is an organic compound belonging to the indanone family. Indanones are privileged structural motifs frequently found in numerous natural products and synthetically bioactive molecules . The compound this compound is characterized by an indanone core with an amino group attached to the third carbon atom. This structural feature imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-indanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts acylation of an amino-substituted benzene derivative. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) or triflic acid (TfOH) in an inert solvent like dichloromethane (CH2Cl2) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, green chemistry approaches, such as microwave-assisted synthesis and high-intensity ultrasound, are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXHMCTUYDVMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327796
Record name 3-AMINO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117291-44-8
Record name 3-AMINO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the recent advancements in synthesizing 3-Amino-1-indanones?

A1: A simple and efficient method for synthesizing 3-Amino-1-indanones has been developed. [] While the specific details of this method are not provided in the abstract, the research highlights its novelty. Additionally, a separate study [] focuses on a metal-free cyclocarboamination reaction between ortho-formyl phenylacetylenes and secondary amines. This reaction offers a tunable approach to synthesizing either 1,3-diamino-1H-indenes (which are essentially reactive enamines) or 3-amino-1-indanones depending on the purification procedure. This method is particularly noteworthy as it avoids the use of metal catalysts and proceeds under mild reaction conditions.

Q2: Can 3-Amino-1-indanones be used as a building block for other compounds?

A2: Yes, research indicates that 3-amino-1-indanones can be used as a precursor for synthesizing other valuable compounds. For instance, they can undergo rearrangement to form 4-Amino-1,2,3,4-tetrahydro-1-isoquinolones. [] This transformation highlights the versatility of 3-amino-1-indanones in synthetic chemistry and its potential application in developing new chemical entities.

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